PROTAC CDK9/CycT1 Degrader-2

CDK9 Kinase Inhibition Biochemical Assay

Many CDK9-targeting agents differ in mechanism (inhibition vs. degradation), causing inconsistent MYC regulation data. PROTAC CDK9/CycT1 Degrader-2 (CAS 3020773-91-2) provides a defined bifunctional probe to resolve this. - Biochemical IC50: 45 nM against CDK9, enabling dose-response studies. - Enables head-to-head comparison of inhibition vs. degradation effects on CDK9 protein levels and downstream targets (MYC, MCL-1). - Supplied as a solid, ≥98% purity, with room-temperature shipping for rapid global delivery.

Molecular Formula C30H36N4O6S2
Molecular Weight 612.8 g/mol
Cat. No. B12366514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC CDK9/CycT1 Degrader-2
Molecular FormulaC30H36N4O6S2
Molecular Weight612.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=CC(=CC(=C12)O)OCCCN3CCC(CC3)C(=O)NC4=NC=C(S4)SCC5=NC=C(O5)C(C)(C)C
InChIInChI=1S/C30H36N4O6S2/c1-18-12-25(36)39-22-14-20(13-21(35)27(18)22)38-11-5-8-34-9-6-19(7-10-34)28(37)33-29-32-16-26(42-29)41-17-24-31-15-23(40-24)30(2,3)4/h12-16,19,35H,5-11,17H2,1-4H3,(H,32,33,37)
InChIKeyYWIOKMKBFQAIMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PROTAC CDK9/CycT1 Degrader-2: A Targeted Chemical Probe for CDK9-Dependent Transcription Studies


PROTAC CDK9/CycT1 Degrader-2 (CAS 3020773-91-2) is a synthetic bifunctional small molecule developed as a chemical probe to investigate Cyclin-Dependent Kinase 9 (CDK9)-mediated transcriptional regulation . It is reported as a potent inhibitor of CDK9 with an IC50 of 45 nM in biochemical assays . Its mechanism of action is described as binding both CDK9 and an E3 ubiquitin ligase to form a ternary complex, which is a defining characteristic of PROTAC (Proteolysis-Targeting Chimera) technology intended to trigger ubiquitination and subsequent proteasomal degradation of the target protein . This compound is supplied for research use only .

Critical Selection Factors for PROTAC CDK9/CycT1 Degrader-2 in Preclinical Workflows


Selecting a CDK9-targeting chemical probe for scientific or industrial applications requires careful consideration beyond simple target affinity. While numerous CDK9 inhibitors (e.g., NVP-2, SNS-032) and other PROTAC degraders (e.g., dCDK9-202, THAL-SNS-032) exist, they are not functionally interchangeable due to significant differences in their mechanisms of action (inhibition vs. degradation), potency, selectivity profiles, and reported biological outcomes [1]. Notably, the degradation of CDK9 has been shown to circumvent a compensatory feedback mechanism that limits the efficacy of conventional inhibitors on MYC expression, highlighting a fundamental divergence in downstream effects [2]. Therefore, substituting PROTAC CDK9/CycT1 Degrader-2 with a more potent but mechanistically distinct inhibitor could lead to divergent and potentially misleading experimental results, underscoring the necessity for evidence-based procurement decisions aligned with specific research objectives.

Quantitative Evidence Differentiating PROTAC CDK9/CycT1 Degrader-2 from Key Analogs


Comparative Biochemical CDK9/CycT1 Inhibitory Potency

PROTAC CDK9/CycT1 Degrader-2 demonstrates a reported IC50 of 45 nM against CDK9 in a biochemical assay . This is in contrast to the high potency of the selective inhibitor NVP-2 (IC50 = 0.514 nM) and the moderate potency of the PROTAC degrader-5 against its isoforms (DC50 = 100-140 nM) . This data positions the compound as a moderately potent probe distinct from both ultra-potent inhibitors and some less potent degraders.

CDK9 Kinase Inhibition Biochemical Assay

Mechanistic Divergence: Inhibition vs. Degradation in CDK9 Targeting

While PROTAC CDK9/CycT1 Degrader-2 is described as a bifunctional molecule designed for degradation , its primary reported quantitative activity is that of an inhibitor (IC50 = 45 nM) . This contrasts with true degraders like dCDK9-202, which has a reported DC50 of 3.5 nM and Dmax >99% for CDK9 degradation [1]. Notably, a recent study demonstrated that CDK9 degradation, unlike inhibition, prevents a compensatory feedback loop that dampens the effect on MYC expression, leading to a more robust disruption of oncogenic transcription [2].

PROTAC Targeted Protein Degradation CDK9

In Vivo Pharmacokinetic and Efficacy Data: A Significant Gap vs. Advanced Analogs

A critical limitation for the scientific selection of PROTAC CDK9/CycT1 Degrader-2 is the complete absence of reported in vivo pharmacokinetic or efficacy data. In contrast, the inhibitor NVP-2 has demonstrated tumor growth inhibition in a xenograft model , and the advanced degrader dCDK9-202 has shown strong in vivo antitumor activity following intravenous administration without signs of toxicity in mice [1]. This data gap significantly limits the utility of PROTAC CDK9/CycT1 Degrader-2 for projects requiring in vivo validation.

In Vivo Pharmacokinetics Tumor Xenograft

Appropriate Use Cases for PROTAC CDK9/CycT1 Degrader-2 in Research and Discovery


Initial Biochemical Screening and Hit Validation

Based on its reported biochemical IC50 of 45 nM, PROTAC CDK9/CycT1 Degrader-2 is suitable for use as a moderate-potency tool in initial in vitro kinase assays or cellular viability screens where CDK9 inhibition is hypothesized to play a role . It serves as a chemically tractable starting point for further optimization or as a reference compound in comparative studies with more potent inhibitors like NVP-2.

Mechanistic Comparison of CDK9 Inhibition vs. Degradation

Given the ambiguous mechanistic data, a key research application is to experimentally determine whether this compound functions primarily as an inhibitor or a degrader in a specific cell line of interest. Researchers can compare its effects on CDK9 protein levels and downstream targets (e.g., MYC, MCL-1) with those of a validated degrader like dCDK9-202 and an inhibitor like NVP-2 [1]. This comparative study is essential to accurately interpret any data generated with this probe.

Use as a Reference Compound in PROTAC Development

PROTAC CDK9/CycT1 Degrader-2 can be utilized as a negative control or a structural reference point in the development and optimization of novel CDK9-targeting PROTACs. Its defined chemical structure and reported binding characteristics can inform the design of new molecules with improved degradation efficiency or selectivity profiles.

Technical Documentation Hub

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